molecular formula C18H19N5O3 B11154933 N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Cat. No.: B11154933
M. Wt: 353.4 g/mol
InChI Key: SKHUPLZJQPWYAM-UHFFFAOYSA-N
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Description

N-(2-{[2-(5-Methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a synthetic compound featuring a pyrazinecarboxamide core linked via a 2-oxoethylamino group to a 5-methoxyindole moiety. The pyrazine ring contributes to electron-deficient characteristics, enhancing interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[2-(5-methoxyindol-1-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-26-14-2-3-16-13(10-14)4-8-23(16)9-7-21-17(24)12-22-18(25)15-11-19-5-6-20-15/h2-6,8,10-11H,7,9,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

SKHUPLZJQPWYAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the pyrazinecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The 5-methoxyindole group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to phenyl or chlorophenyl substituents in analogues . Fluorine (in 3-fluorophenyl derivatives) improves metabolic stability and bioavailability, whereas methoxy groups enhance lipophilicity .

Synthesis :

  • The target compound likely follows a multi-step synthesis involving hydrazine-mediated coupling (as seen in and ) or carbodiimide-based amide bond formation . Yields for analogues range from 49–70%, with melting points between 142–171°C .

Biological Activities: Antimicrobial Activity: Compound 5b (2-thioxoimidazolidinone) shows MIC values of 25 mg/mL against bacteria, while indole-pyrazine hybrids may target viral polymerases (e.g., monkeypox DNA polymerase) . Enzyme Inhibition: Pyrazinecarboxamides in and demonstrate strong docking scores against viral enzymes, suggesting the target compound could inhibit similar targets . Local Anesthetic Potential: Piperazinecarboxamide derivatives (e.g., 4a) exhibit surface and infiltrative anesthetic effects, though indole’s bulkier structure may limit similar applications for the target compound .

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